3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula and a molecular weight of 202.26 g/mol. It is categorized under the class of pyrazole derivatives, which are known for their diverse biological activities. The compound is recognized for its potential applications in medicinal chemistry and pharmacology, particularly due to its structural features that may interact with biological targets.
The compound can be sourced from various chemical suppliers and databases, including PubChem and Chemsrc, where it is listed under the CAS number 1152695-76-5 . Its classification as a pyrazole derivative places it within a group of compounds that have shown promise in drug development, especially in targeting specific enzymes or receptors in biological systems.
The synthesis of 3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with hydrazine to form pyrazole intermediates, followed by methylation at the 3 and 5 positions of the pyrazole ring.
The synthetic pathway may include:
This synthetic approach ensures that the desired functional groups are selectively introduced while maintaining the integrity of the pyrazole structure.
The molecular structure of 3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine features a pyrazole ring substituted at positions 3 and 5 with methyl groups, and at position 1 with a pyridin-3-ylmethyl group. The structural representation can be visualized through various chemical drawing software or databases.
Key structural data includes:
3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine is likely to participate in various chemical reactions typical of amines and pyrazoles, including:
The reactivity of this compound can be influenced by its substituents, which may enhance or inhibit certain chemical pathways, making it a versatile candidate for further chemical modifications.
The mechanism of action for 3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine is not explicitly documented but can be inferred based on its structural characteristics. Compounds in this class often interact with specific biological targets such as enzymes or receptors through hydrogen bonding and hydrophobic interactions.
Research indicates that similar compounds exhibit activities such as anti-inflammatory or anti-cancer properties, suggesting that this compound may also possess therapeutic potential pending further investigation.
While specific physical properties like density and boiling point are not extensively documented for this compound, general characteristics include:
Key chemical properties include:
Relevant analyses could include spectroscopic methods (NMR, IR) to confirm structure and purity.
3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine has potential applications in:
The molecular architecture of pyrazole-pyridine hybrids combines complementary electronic and steric features critical for bioactivity. The pyridine moiety contributes a basic nitrogen atom capable of hydrogen bonding and protonation at physiological pH, enhancing solubility and target engagement. Conversely, the pyrazole ring provides a bifunctional hydrogen bonding platform (hydrogen bond donor and acceptor sites) and exhibits tautomeric behavior that influences molecular conformation and binding dynamics [4]. This hybrid system demonstrates remarkable structural adaptability, with the methylene linker between the pyridine and pyrazole rings conferring conformational flexibility while maintaining electronic communication between the rings. Crystallographic studies of related compounds reveal that the pyrazole and pyridine rings frequently adopt coplanar or near-coplanar arrangements in solid states, facilitating π-π stacking interactions with aromatic residues in enzyme binding pockets [9]. The 3,5-dimethyl substitution on the pyrazole ring introduces steric constraints that enforce specific tautomeric preferences (favoring the 1H-4-amine tautomer) and shield reactive positions from metabolic degradation [7].
3,5-Dimethylpyrazole derivatives have emerged as cornerstone building blocks in medicinal chemistry due to their enhanced metabolic stability and predefined stereoelectronic properties. The methyl groups at C3 and C5 positions impart significant steric and electronic effects: they increase hydrophobicity for improved membrane penetration, reduce rotational freedom around the C-N bonds, and electronically deactivate the C4 position toward electrophilic substitution, thereby protecting the crucial amine functionality at this site [7] [8]. These derivatives serve as key precursors for synthesizing pharmacologically active compounds, including kinase inhibitors, antioxidant agents, and antimicrobials. The 4-amino group provides a versatile handle for chemical modification, enabling the construction of diverse molecular libraries through condensation, acylation, and cyclization reactions [5]. Importantly, the electron-donating methyl groups stabilize the pyrazole ring system against oxidative degradation while minimally perturbing the aromatic character essential for π-stacking interactions in biological environments [4].
The design of 3,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine as a multifunctional ligand addresses fundamental challenges in enzyme inhibition therapeutics. This hybrid architecture enables simultaneous interaction with multiple subsites within enzyme active centers, particularly targeting kinases and oxidoreductases implicated in cancer and oxidative stress pathways. The pyridine nitrogen serves as a hydrogen bond acceptor capable of coordinating with catalytic residues, while the pyrazole NH functions as a hydrogen bond donor to the enzyme backbone [2] [5]. The aminopyrazole component demonstrates structural analogy to purine bases, facilitating competitive inhibition of ATP-binding enzymes like p38 MAPK and urate oxidase [5] [9]. Molecular docking analyses of analogous compounds reveal that the methylene bridge permits optimal spatial positioning for bidentate binding, with the 3,5-dimethyl groups occupying hydrophobic pockets adjacent to catalytic sites. This multi-point interaction paradigm enhances binding affinity and selectivity beyond what either heterocycle could achieve independently, addressing limitations of single-target inhibitors while maintaining favorable pharmacokinetic profiles [8].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0